2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-FURYLCARBONYL)PIPERAZINO]-4-(4-TOLUIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 2-[4-(2-FURYLCARBONYL)PIPERAZINO]-4-(4-TOLUIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(2-FURYLCARBONYL)PIPERAZINO]-4-(4-TOLUIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-FURYLCARBONYL)PIPERAZINO]-4-(4-TOLUIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H25N5O3/c1-16-7-9-17(10-8-16)25-22-21-18(4-2-5-19(21)30)26-24(27-22)29-13-11-28(12-14-29)23(31)20-6-3-15-32-20/h3,6-10,15H,2,4-5,11-14H2,1H3,(H,25,26,27) |
InChI Key |
KKFSHSSBFKQSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CCC3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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